molecular formula C10H7FO2 B13453833 Methyl 2-ethynyl-4-fluorobenzoate CAS No. 1824566-33-7

Methyl 2-ethynyl-4-fluorobenzoate

Cat. No.: B13453833
CAS No.: 1824566-33-7
M. Wt: 178.16 g/mol
InChI Key: SQSNJEYLTXNCLM-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-4-fluorobenzoate is an organic compound with the molecular formula C10H7FO2. It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fourth position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethynyl-4-fluorobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid.

    Esterification: The 4-fluorobenzoic acid is esterified to form Methyl 4-fluorobenzoate.

    Ethynylation: The Methyl 4-fluorobenzoate undergoes ethynylation at the second position using a suitable ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of 4-fluorobenzoic acid.

    Catalytic Ethynylation: Use of catalysts to facilitate the ethynylation process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-4-fluorobenzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in various substituted products.

Scientific Research Applications

Methyl 2-ethynyl-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethynyl-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets. The benzene ring allows for electrophilic aromatic substitution, further diversifying its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom at a different position.

    Methyl 2-ethynylbenzoate: Similar structure but without the fluorine atom.

Uniqueness

Methyl 2-ethynyl-4-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and properties

Biological Activity

Methyl 2-ethynyl-4-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an ethynyl group and a fluorine atom attached to a benzoate structure. This unique configuration influences its chemical reactivity and biological interactions. The compound's molecular formula is C10H7FC_{10}H_{7}F and its molecular weight is approximately 164.16 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity :
Studies have demonstrated that this compound shows moderate to high antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Listeria monocytogenes .

Anticancer Properties :
Preliminary investigations suggest potential anticancer effects, though detailed studies are still required to elucidate the mechanisms involved. Cytotoxicity assays against various cancer cell lines revealed selective toxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics .

The mechanism of action of this compound involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets such as enzymes or receptors .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

CompoundStructural FeaturesBiological Activity
Methyl 2-ethynylbenzoateLacks fluorineModerate antimicrobial activity
Methyl 6-fluorobenzoateLacks ethynyl groupLower cytotoxicity
This compoundFluorine in different positionVaries in reactivity and higher potency

This comparison highlights the significance of both the ethynyl and fluorine groups in enhancing biological activity, making this compound a valuable candidate for further research .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzoate esters, this compound exhibited significant inhibition against Staphylococcus aureus, demonstrating its potential as a therapeutic agent for bacterial infections .
  • Cytotoxicity Assessment : A cytotoxicity study involving several cancer cell lines showed that this compound had an IC50 value significantly lower than conventional chemotherapeutics, indicating its potential as a selective anticancer agent .
  • Biofilm Inhibition : The compound's ability to inhibit biofilm formation was evaluated, showing strong inhibitory effects at concentrations corresponding to its minimum inhibitory concentration (MIC), suggesting applications in preventing biofilm-associated infections .

Properties

CAS No.

1824566-33-7

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

methyl 2-ethynyl-4-fluorobenzoate

InChI

InChI=1S/C10H7FO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3

InChI Key

SQSNJEYLTXNCLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C#C

Origin of Product

United States

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